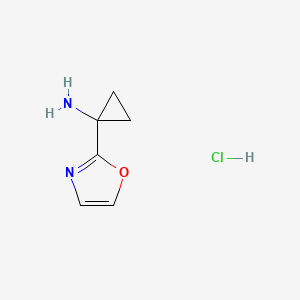
1-(Oxazol-2-YL)cyclopropan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxazol-2-YL)cyclopropan-1-amine HCl is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(Oxazol-2-YL)cyclopropan-1-amine HCl is not yet fully understood. However, it is believed to act on certain receptors in the brain, including the serotonin and dopamine receptors, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(Oxazol-2-YL)cyclopropan-1-amine HCl can have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain and the inhibition of certain enzymes involved in the progression of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(Oxazol-2-YL)cyclopropan-1-amine HCl in lab experiments is its potential to act as a versatile ligand in the synthesis of metal complexes. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in various experimental settings.
Future Directions
There are several future directions that can be explored with regards to 1-(Oxazol-2-YL)cyclopropan-1-amine HCl. These include further investigation of its potential as a therapeutic agent in the treatment of various diseases, the development of new metal complexes that can be used as catalysts in organic reactions, and the elucidation of its mechanism of action through further research.
Conclusion:
In conclusion, 1-(Oxazol-2-YL)cyclopropan-1-amine HCl is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in various fields.
Synthesis Methods
1-(Oxazol-2-YL)cyclopropan-1-amine HCl can be synthesized through a multistep process that involves the reaction of 2-aminooxazole with cyclopropanecarboxylic acid followed by the reduction of the resulting product with sodium borohydride. The final step involves the addition of hydrochloric acid to the product to obtain the HCl salt.
Scientific Research Applications
1-(Oxazol-2-YL)cyclopropan-1-amine HCl has shown potential in various scientific research applications. For instance, it has been used as a ligand in the synthesis of metal complexes that can be used as catalysts in organic reactions. Additionally, it has been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
properties
IUPAC Name |
1-(1,3-oxazol-2-yl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-6(1-2-6)5-8-3-4-9-5;/h3-4H,1-2,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLGHBXDZBIMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CO2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)


![1-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B7451596.png)
![5-Aminobicyclo[2.2.2]octan-2-OL hcl](/img/structure/B7451607.png)


![2-Isopropyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B7451619.png)
![2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451622.png)


